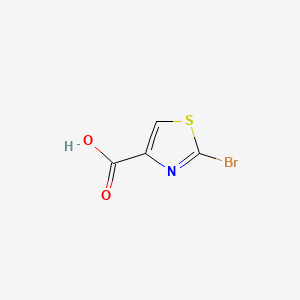












|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=O)[N:6]=1.C[N:11](C=O)C.S(Cl)(Cl)=O.[OH-].[NH4+]>C(Cl)Cl.C(OCC)(=O)C>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([NH2:11])=[O:9])[N:6]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
3.82 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=C(N1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 12 h at the room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to dryness in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The white solid obtained
|
|
Type
|
ADDITION
|
|
Details
|
added to
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h at 0° C
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined ethyl acetate solution was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |